5-Chloropyrazine-2,3-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

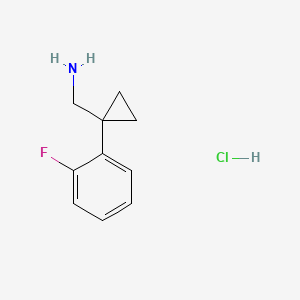

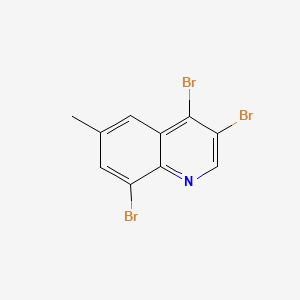

5-Chloropyrazine-2,3-diamine is a chemical compound with the CAS Number: 1259479-81-6 . It has a molecular weight of 144.56 . The IUPAC name for this compound is 5-chloro-2,3-pyrazinediamine .

Molecular Structure Analysis

The molecular formula of this compound is C4H5ClN4 . The InChI code for this compound is 1S/C4H5ClN4/c5-2-1-8-3 (6)4 (7)9-2/h1H, (H2,6,8) (H2,7,9) .Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Halogen/Halogen Displacement in Heterocycles

Research has explored the halogen/halogen displacement reactions involving chloropyrazine and derivatives thereof. A study by Schlosser & Cottet (2002) demonstrated the conversion of chloropyridines and chloropyrazines to their bromo and iodo counterparts using silyl-mediated reactions, highlighting the chemical versatility of chloropyrazine derivatives in synthesizing various heterocycles Schlosser & Cottet, 2002.

Synthesis and Antibacterial Activities

Tribak et al. (2018) explored the cyclocondensation of 5-Chlorosatin derivatives, leading to the synthesis of heterocycles with good antibacterial activity against Bacillus cereus and Staphylococcus aureus. This study exemplifies the potential of 5-Chloropyrazine-2,3-diamine derivatives in developing new antibacterial agents Tribak et al., 2018.

Antimycobacterial Activity

A notable application of this compound derivatives is in the synthesis of compounds with significant in vitro activity against Mycobacterium tuberculosis. Zítko et al. (2013) synthesized and tested a series of 5-chloro-N-phenylpyrazine-2-carboxamides, revealing substantial antimycobacterial activity, which highlights the potential for developing new treatments for tuberculosis Zítko et al., 2013.

Interaction with DNA

The binding affinity of amiloride, a derivative of this compound, for thymine bases opposite abasic sites in DNA duplexes demonstrates its potential in fluorescence detection of thymidine-related single-nucleotide polymorphisms (SNPs). This application is crucial for advances in genetic testing and diagnostics Zhao et al., 2006.

Synthesis of Novel Heterocyclic Compounds

Mederski et al. (2003) reported the preparation of 5-Chloropyrido[3,4-b]pyrazines from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine, showcasing the utility of this compound in creating diverse heterocyclic structures with potential pharmaceutical applications Mederski et al., 2003.

Safety and Hazards

The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water in case of contact with eyes .

将来の方向性

While specific future directions for 5-Chloropyrazine-2,3-diamine are not available, related compounds such as desalination membranes formed by interfacial polymerization (IP) have been identified as promising areas for future research . The real-world application of such membranes is still hampered by several technical obstacles, and substantial progress in understanding polyamide formation mechanisms and the development of new IP strategies could potentially lead to the redesign of these membranes .

作用機序

Target of Action

Pyrrolopyrazine derivatives, which include a similar structure, have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 0.64 , which may influence its distribution and bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

特性

IUPAC Name |

5-chloropyrazine-2,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,6,8)(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASZPECEAGTOIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743674 |

Source

|

| Record name | 5-Chloropyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1259479-81-6 |

Source

|

| Record name | 5-Chloropyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Chlorophenyl)cyclohexyl]methanol](/img/structure/B596231.png)

![N-[(Piperidin-4-yl)methyl]cyclopropanamine](/img/structure/B596235.png)